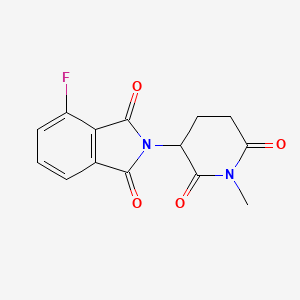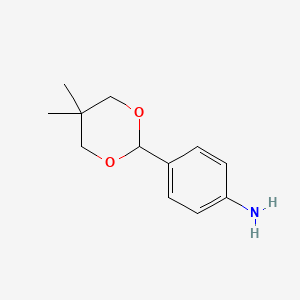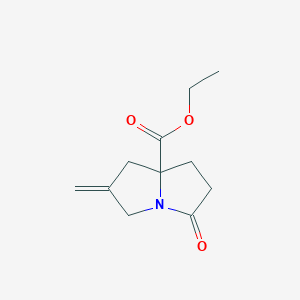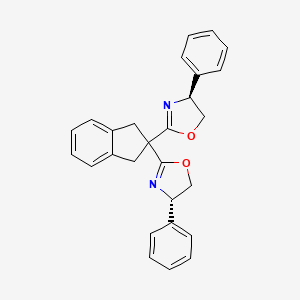
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound with a complex structure that includes indene and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.
Oxazole Ring Formation: The oxazole rings are formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indene and oxazole moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the oxazole rings or the indene moiety.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to bind to specific active sites.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Industry
In the industrial sector, (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used in the production of fine chemicals and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrothiazole): Similar structure but with thiazole rings instead of oxazole.
(4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydropyrazole): Similar structure but with pyrazole rings instead of oxazole.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific combination of indene and oxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c1-3-9-19(10-4-1)23-17-30-25(28-23)27(15-21-13-7-8-14-22(21)16-27)26-29-24(18-31-26)20-11-5-2-6-12-20/h1-14,23-24H,15-18H2/t23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGPFGXKVGOQY-DNQXCXABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-3',4'-difluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194061.png)
![4-Amino-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194068.png)
![4-Amino-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194072.png)
![4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194095.png)
![4-Amino-2'-chloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194096.png)
![4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194105.png)
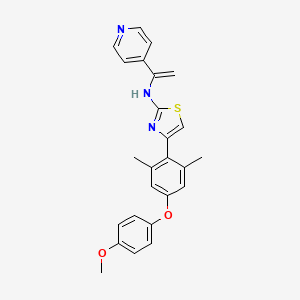
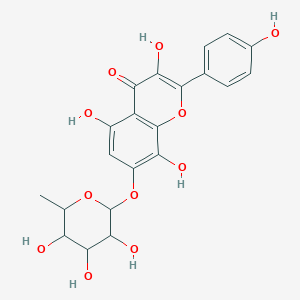
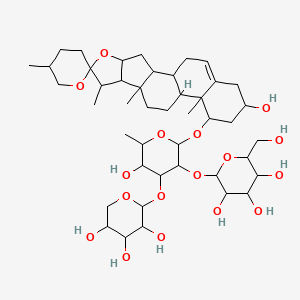
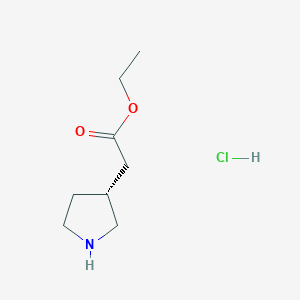
![4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8194147.png)
